N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 1,3-dimethylpyrazole moiety and at position 2 with a 4-methoxyphenyl acetamide group. Its structure combines heterocyclic and aryl components, which are common in bioactive molecules targeting enzymes or receptors. The 1,3-dimethylpyrazole group may enhance metabolic stability, while the 4-methoxyphenyl acetamide could influence solubility and binding affinity.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-8-13(21(2)20-10)15-18-19-16(24-15)17-14(22)9-11-4-6-12(23-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKPIDBATXCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation reactions: These reactions often involve the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
Cyclization reactions: The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Esterification reactions:
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis. Biology: Medicine: The compound may have therapeutic potential, with research exploring its use in treating diseases such as malaria and leishmaniasis. Industry: It can be utilized in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact mechanism would depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
- Diphenylmethyl vs. 1,3-Dimethylpyrazole: The compound in (Molbank 2013) features a diphenylmethyl group on the oxadiazole, whereas the target compound uses a 1,3-dimethylpyrazole. In contrast, the pyrazole substituent in the target compound introduces nitrogen atoms that could participate in hydrogen bonding, enhancing target interactions .
Indol-3-ylmethyl Substituents () :
Compounds like 8t and 8u in have indole-based substituents on the oxadiazole. These groups are aromatic and planar, possibly facilitating π-π stacking with enzyme active sites. The target compound’s dimethylpyrazole lacks this planarity but offers steric hindrance, which might improve metabolic stability .
Acetamide Group Modifications
- 4-Methoxyphenyl vs. Pyrazinyl or Substituted Phenyls: The target compound’s 4-methoxyphenyl acetamide differs from the pyrazinyl group in and the nitro/methoxy-substituted phenyls in . Pyrazinyl groups (as in ) introduce additional nitrogen atoms, which might improve binding to metal ions in enzyme active sites .
Data Table: Key Structural and Functional Comparisons
Key Findings and Implications
Structural Flexibility : The oxadiazole core tolerates diverse substituents (e.g., diphenylmethyl, indolylmethyl, pyrazole), enabling tailored physicochemical and bioactive properties.
Bioactivity Correlations : Electron-withdrawing groups (e.g., nitro in 8v ) enhance enzyme inhibition, while methoxy groups (target compound) may optimize solubility without sacrificing binding.
Synthetic Challenges : The target compound’s lack of sulfanyl groups simplifies synthesis compared to analogs requiring selective thiol coupling (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
